
(5-Formylfuran-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formylfuran-3-yl)methyl acetate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formylfuran-3-yl)methyl acetate typically involves the formylation of furan derivatives followed by esterification. One common method is the Vilsmeier-Haack reaction, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position. The resulting 5-formylfuran is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Formylfuran-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 5-Formylfuran-3-yl acetic acid.
Reduction: (5-Hydroxymethylfuran-3-yl)methyl acetate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Formylfuran-3-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Formylfuran-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The acetate group may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(5-Formylfuran-2-yl)methyl acetate: Similar structure but with the formyl group at the 2-position.
(5-Hydroxymethylfuran-3-yl)methyl acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
(5-Acetylfuran-3-yl)methyl acetate: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness
(5-Formylfuran-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its formyl group at the 5-position and acetate ester make it a versatile intermediate for further chemical modifications and applications .
Properties
CAS No. |
919530-89-5 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(5-formylfuran-3-yl)methyl acetate |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-4-7-2-8(3-9)12-5-7/h2-3,5H,4H2,1H3 |
InChI Key |
WUUUDNOHBDZGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=COC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


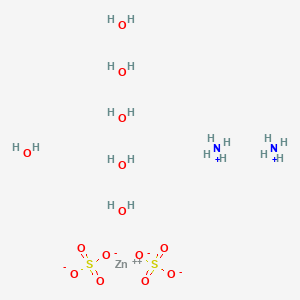
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
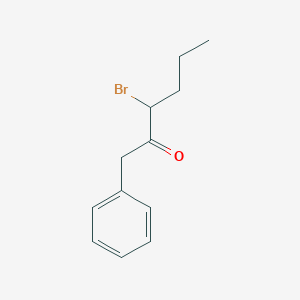
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)
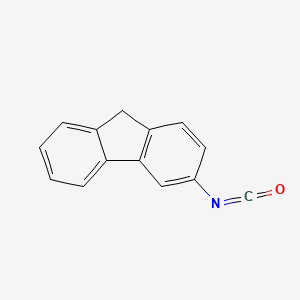
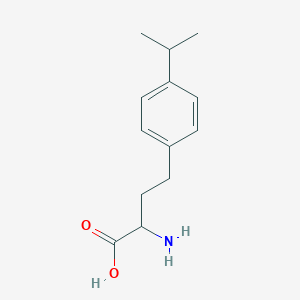

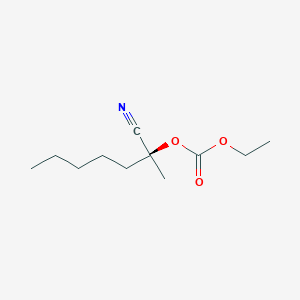
![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
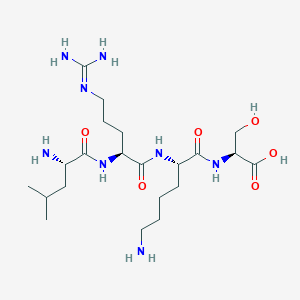
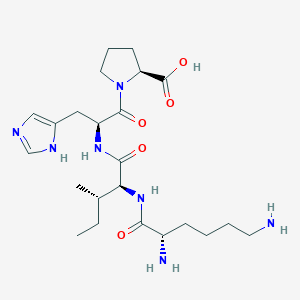
![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)
![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)
